![molecular formula C9H13N3O3 B2854816 4-((3,5-dimethyl-1H-pyrazol-4-yl)amino)-4-oxobutanoic acid CAS No. 1046443-96-2](/img/structure/B2854816.png)
4-((3,5-dimethyl-1H-pyrazol-4-yl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride hydrate” is a unique chemical provided by Sigma-Aldrich . It’s part of a collection of unique chemicals provided to early discovery researchers . The molecular formula is C7H15Cl2N3O3 .
Molecular Structure Analysis
The molecular structure of the related compound “(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride hydrate” has been determined . The empirical formula is C7H11N3O2 .
Physical And Chemical Properties Analysis
The related compound “(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride hydrate” is a solid . Its molecular weight is 260.12 .
Scientific Research Applications
Synthesis and Pharmacological Activities
- A study highlighted the synthesis of 4-antipyrine derivatives, including those structurally related to 4-((3,5-dimethyl-1H-pyrazol-4-yl)amino)-4-oxobutanoic acid, demonstrating analgesic, anti-inflammatory, and other pharmacological activities. This work underscores the compound's relevance in the development of non-narcotic analgesics and its potential for therapeutic applications (Rubtsov et al., 2002).
Antimicrobial and Antifungal Activities
- Research on the proton-transfer complexes of 4-aminoantipyrine, a compound closely related to 4-((3,5-dimethyl-1H-pyrazol-4-yl)amino)-4-oxobutanoic acid, with quinol and picric acid, demonstrated notable antimicrobial and antifungal activities. These findings suggest the compound's utility in environmental monitoring and pharmaceutical industries, highlighting its potential for extracting or eliminating contaminants from the environment (Adam, 2013).
Optical Properties in Material Science
- In material science, derivatives of 4-aminoantipyrine have been studied for their optical properties when synthesized into thin films. This research suggests the potential use of these compounds in optical devices and materials due to their unique absorption spectra and refraction properties, indicating the versatility of 4-aminoantipyrine derivatives beyond biomedical applications (El-Ghamaz et al., 2017).
Anti-Cancer Research
- A study on the synthesis, characterization, and anti-breast cancer activity of new 4-aminoantipyrine-based heterocycles, which are related to the compound , revealed significant anticancer properties against human tumor breast cancer cell lines. This highlights the compound's potential as a basis for developing new anticancer agents (Ghorab et al., 2014).
Environmental and Analytical Chemistry
- The compound's derivatives have been applied in environmental and analytical chemistry, demonstrating their use as labeling reagents for liquid chromatographic analysis of amino acids. This underscores the compound's utility in enhancing the analytical techniques for detecting and quantifying amino acids in various samples (Gioia et al., 2006).
Safety and Hazards
properties
IUPAC Name |
4-[(3,5-dimethyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-5-9(6(2)12-11-5)10-7(13)3-4-8(14)15/h3-4H2,1-2H3,(H,10,13)(H,11,12)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIBDFGWJPSLEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,5-dimethyl-1H-pyrazol-4-yl)amino)-4-oxobutanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.